2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Description
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H12F3N3O5 and its molecular weight is 419.316. The purity is usually 95%.
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Biological Activity
2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound with notable biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H12F3N3O5
- Molecular Weight : 419.3 g/mol
- CAS Number : 744229-78-5
The compound exhibits significant antibacterial activity , particularly against Bacillus subtilis and Escherichia coli. It is believed to target key proteins or enzymes involved in bacterial growth and survival. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan formation.
- Interference with Protein Synthesis : Binding to ribosomal subunits.
- DNA Replication Inhibition : Targeting DNA gyrase or topoisomerases.
Biological Activity Data
Bacterial Strain | Inhibition Percentage (%) |
---|---|
Bacillus subtilis | 60.04 |
Escherichia coli | 58.75 |
The above table summarizes the inhibition percentages observed in biofilm growth assays for the compound against common bacterial strains, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that the compound effectively inhibited biofilm formation in Bacillus subtilis and Escherichia coli, suggesting its potential use in treating biofilm-associated infections .
- Mechanistic Studies :
- Proteomics Applications :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other cyanoacetamide derivatives:
This comparative analysis highlights the unique structural features that contribute to the distinct biological activities observed in this class of compounds.
Properties
IUPAC Name |
2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O5/c20-19(21,22)13-4-2-1-3-11(13)7-12(10-23)18(26)24-14-8-16-17(30-6-5-29-16)9-15(14)25(27)28/h1-4,7-9H,5-6H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSREDOKTPLSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.